molecular formula C11H26NO3P B14391171 Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester CAS No. 89435-70-1

Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester

Cat. No.: B14391171
CAS No.: 89435-70-1
M. Wt: 251.30 g/mol
InChI Key: KPPNGFLKIYFFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester is a chemical compound with the molecular formula C10H24NO3P. It is a member of the phosphonic acid family, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with bis(1-methylethyl)amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.

    Medicine: It has been investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, polymers, and as a flame retardant.

Mechanism of Action

The mechanism of action of phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in coordination chemistry and catalysis.

Comparison with Similar Compounds

Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester can be compared with other similar compounds, such as:

    Phosphonic acid, bis(1-methylethyl) ester: This compound lacks the amino group present in the diethyl ester derivative, resulting in different chemical properties and reactivity.

    Diisopropyl phosphonate: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.

    Diethyl phosphite: A precursor in the synthesis of phosphonic acid derivatives, with distinct chemical behavior due to the absence of the amino group.

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and applications in various fields.

Properties

CAS No.

89435-70-1

Molecular Formula

C11H26NO3P

Molecular Weight

251.30 g/mol

IUPAC Name

N-(diethoxyphosphorylmethyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C11H26NO3P/c1-7-14-16(13,15-8-2)9-12(10(3)4)11(5)6/h10-11H,7-9H2,1-6H3

InChI Key

KPPNGFLKIYFFJF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN(C(C)C)C(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.